![molecular formula C11H15Cl2NO2S B122721 N,N-Bis(2-chloroethyl)-p-toluenesulfonamide CAS No. 42137-88-2](/img/structure/B122721.png)
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
Overview
Description
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to a p-toluenesulfonamide moiety, making it a versatile agent in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like chloroform or dichloromethane, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of chlorine atoms.
Scientific Research Applications
Pharmaceutical Research and Chemotherapy Development
Anticancer Agent Synthesis
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is primarily known for its role in the synthesis of alkylating agents used in cancer therapies. Alkylating agents are critical in chemotherapy as they work by adding alkyl groups to DNA, thereby interfering with the replication of cancer cells. This compound has been utilized to develop various anticancer drugs that target specific cancer types effectively .
Mechanism of Action
The mechanism involves the formation of DNA cross-links, which prevents cancer cell division and promotes apoptosis. Studies have shown its efficacy against several cancer cell lines, making it a candidate for further pharmacological exploration .
Biochemical Studies
Interaction with Biological Molecules
Researchers utilize this compound to investigate its interactions with various biological targets, particularly enzymes involved in bacterial metabolism. It has been shown to inhibit dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria, thus providing insights into its antibacterial properties and potential therapeutic applications .
Cytotoxic Effects
In addition to its antibacterial activity, this compound exhibits cytotoxic effects against specific cancer cell lines. Understanding these interactions helps elucidate the mechanisms of action and potential side effects when used therapeutically .
Industrial Applications
Agricultural Uses
this compound is also employed in the production of specialty chemicals for agricultural applications. It serves as an effective solution for crop protection, aiding in pest control strategies that enhance agricultural productivity .
Material Science
Development of Polymers and Coatings
In material science, this compound is explored for its potential in developing durable polymers and coatings. Its unique chemical structure contributes to enhanced resistance against environmental factors, making it suitable for various industrial applications .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Research | Synthesis of anticancer agents; development of targeted therapies |
Biochemical Studies | Investigation of interactions with biological targets; cytotoxicity studies |
Industrial Applications | Production of specialty chemicals for agriculture; pest control solutions |
Material Science | Development of durable polymers and coatings; enhanced environmental resistance |
Case Studies and Research Findings
- Chemotherapy Development : A study demonstrated that this compound effectively targets specific cancer cell lines through DNA cross-linking mechanisms, leading to increased apoptosis rates compared to untreated controls .
- Antibacterial Activity : Research indicated that this compound inhibits bacterial growth by interfering with folic acid synthesis pathways, showcasing its potential as an antibacterial agent alongside traditional antibiotics .
- Agricultural Chemistry : In agricultural chemistry applications, this compound has been tested as a component in formulations aimed at improving crop yield through effective pest management strategies .
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide involves the alkylation of nucleophilic sites in DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen and oxygen in biological macromolecules, leading to cross-linking and disruption of normal cellular functions. This alkylation process is particularly effective in targeting rapidly dividing cells, making the compound useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Another alkylating agent with similar properties but different applications.
Chlorambucil: A well-known chemotherapeutic agent used in the treatment of chronic lymphocytic leukemia and other cancers.
Carmustine: An alkylating agent used in the treatment of brain tumors and lymphomas.
Uniqueness
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide stands out due to its specific structure, which combines the alkylating properties of chloroethyl groups with the stability and reactivity of the p-toluenesulfonamide moiety. This unique combination allows for targeted applications in both medicinal chemistry and industrial processes .
Biological Activity
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide (often referred to as bis(2-chloroethyl) toluenesulfonamide) is a chemical compound with significant biological activity, particularly in the context of its use as an alkylating agent in cancer therapy. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N,N-bis(2-chloroethyl)-4-methylbenzene-1-sulfonamide
- Molecular Formula : C₁₁H₁₅Cl₂NO₂S
- Molecular Weight : 296.21 g/mol
- Physical State : White to cream powder
- Melting Point : 43-50 °C
This compound functions primarily as an alkylating agent. Its mechanism involves the formation of reactive intermediates that can bind to DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This activity is particularly valuable in targeting rapidly dividing cancer cells.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis through DNA damage and activation of cellular stress pathways.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung Cancer) | 15.7 | |
HeLa (Cervical Cancer) | 12.3 | |
MCF-7 (Breast Cancer) | 18.4 |
Case Studies
-
Case Study on Hypoxia-Activated Prodrugs :
A study explored the use of this compound as a hypoxia-activated prodrug. The findings indicated that under hypoxic conditions, the compound demonstrated enhanced cytotoxicity, suggesting its potential for targeted cancer therapy in hypoxic tumor microenvironments . -
Toxicological Assessment :
An evaluation statement noted that while this compound showed promising antitumor activity, it also raised concerns regarding repeated dose toxicity. The lowest observed adverse effect level (NOAEL) was reported at 20 mg/kg body weight per day in animal studies, indicating a need for careful dosage management in therapeutic applications .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and metabolism, primarily through hepatic pathways. Metabolites include various sulfonamide derivatives, which are excreted via urine. Studies have shown that the compound is eliminated quickly from systemic circulation, necessitating frequent dosing in clinical settings .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBBIMKLOMGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194970 | |
Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42137-88-2 | |
Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42137-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42137-88-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-chloroethyl)-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable synthetic application of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide?
A1: this compound serves as a key reagent in the synthesis of enantiomerically pure 1-[(4-chlorophenyl)phenylmethyl]piperazine []. This compound, a crucial intermediate in pharmaceutical development, is obtained by reacting this compound with a single enantiomer of α-(4-chlorophenyl)benzylamine. The reaction proceeds through a cyclization step, employing n-tripropylamine as both a solvent and an acid scavenger, followed by a deprotection step to yield the final product.
Q2: How is this compound synthesized?
A2: this compound can be synthesized via the reaction of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide with thionyl chloride []. This reaction proceeds in xylene, initially forming an eight-membered ring cyclic sulfite intermediate (3). Further reaction of this intermediate with thionyl chloride leads to the formation of this compound in high yield.
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